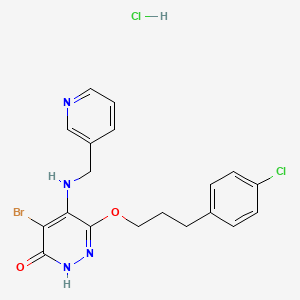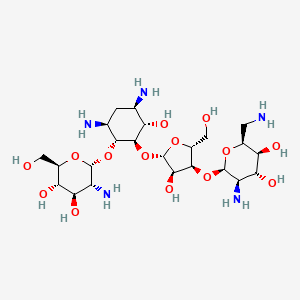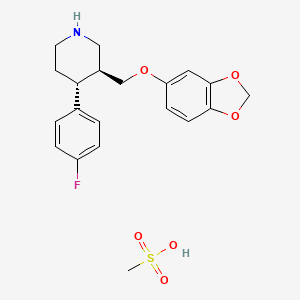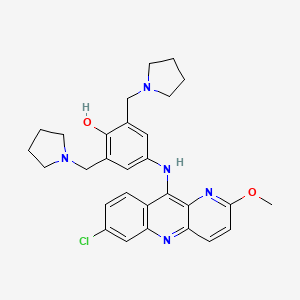
Pyronaridine
Overview
Description
Pyronaridine is a Mannich base with potent antimalarial and potential antiviral activities. It has been used as an antimalarial agent for over 50 years against Plasmodium falciparum and Plasmodium vivax . Initially synthesized in the 1970s in China, it was marketed under the trade name Malaridine . This compound is known for its high efficacy against multidrug-resistant strains of malaria .
Mechanism of Action
Target of Action
Pyronaridine, also known as Malaridine, is an antimalarial agent that has been used for over 50 years . Its primary targets are the parasites Plasmodium falciparum and Plasmodium vivax, which are responsible for causing malaria .
Mode of Action
This compound exerts its antimalarial activity by interfering with the synthesis of the haemozoin pigment within the Plasmodium digestive vacuole . This disruption of haemozoin synthesis leads to the accumulation of toxic hematin in the parasite’s digestive vacuole, which is detrimental to the parasite .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the haemozoin synthesis pathway in the Plasmodium parasite . By inhibiting this pathway, this compound prevents the parasite from detoxifying the hematin produced during hemoglobin digestion . This leads to the accumulation of toxic hematin, which is harmful to the parasite .
Pharmacokinetics
This compound exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This characteristic plays a crucial role in its pharmacokinetic properties and pharmacological activity . The pharmacokinetic characteristics of this compound include rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal apparent half-life . Differences in pharmacokinetic profiles have been observed between healthy volunteers and malaria-infected patients, indicating a potential disease-related impact on pharmacokinetic properties .
Result of Action
The primary result of this compound’s action is the effective treatment of malaria caused by P. falciparum and P. vivax . By disrupting the haemozoin synthesis pathway and causing the accumulation of toxic hematin, this compound effectively kills the malaria-causing parasites .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, the development of a synthetic route which minimizes cost is imperative to incentivize production of this compound . Moreover, increasing pressure from governmental restrictions, such as the REACH regulation in the EU, requires chemical manufacturers to reduce their environmental footprint, providing additional incentive for development of a greener route to this compound .
Biochemical Analysis
Biochemical Properties
Pyronaridine plays a significant role in biochemical reactions, particularly in its interaction with haemozoin. It inhibits the formation of β-haematin, a crucial component of haemozoin, by forming complexes with haematin . This interaction enhances haematin-induced human blood cell lysis . Additionally, this compound has been shown to inhibit various cytochrome P450 enzymes, including CYP2D6, CYP3A4, and CYP1A2 . These interactions highlight its potential impact on drug metabolism and resistance mechanisms.
Cellular Effects
This compound exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This accumulation is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity . This compound has been shown to induce apoptosis in non-small cell lung cancer cells by inhibiting DNA topoisomerase II and causing DNA damage . It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antimalarial and potential anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by interfering with the synthesis of haemozoin pigment within the Plasmodium digestive vacuole . It forms complexes with haematin, preventing its polymerization into haemozoin . This compound also inhibits DNA topoisomerase II, leading to DNA damage and apoptosis in cancer cells . Additionally, it has been shown to inhibit the viral papain-like protease (PLpro) of SARS-CoV-2, indicating its potential as an antiviral agent .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits high schizonticidal activity against Plasmodium falciparum strains . Its stability and degradation over time have been studied, with findings indicating a long terminal apparent half-life . In vitro and in vivo studies have shown that this compound preferentially concentrates in blood cells, which may affect its distribution and efficacy over time . Long-term effects on cellular function have been observed, particularly in its ability to induce apoptosis in cancer cells .
Dosage Effects in Animal Models
Studies in various animal models have shown that this compound is effective against strains resistant to other antimalarials, including chloroquine . The effects of this compound vary with different dosages, with higher doses potentially leading to toxic or adverse effects . In rats, the accumulation index of this compound was calculated to be 3.04 ± 0.45, indicating its potential for accumulation in tissues .
Metabolic Pathways
This compound is metabolized by cytochrome P450 enzymes, including CYP1A2, CYP2D6, and CYP3A4 . These enzymes play a crucial role in its metabolism and potential drug-drug interactions . The inhibition of these enzymes by this compound may affect metabolic flux and metabolite levels, contributing to its pharmacokinetic properties .
Transport and Distribution
This compound exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . This feature is believed to play a crucial role in its pharmacokinetic properties and pharmacological activity . The major sites of this compound distribution in tissues include the liver, large intestine, kidney, lung, spleen, and stomach . Its transport and distribution within cells and tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
This compound’s subcellular localization is primarily within the digestive vacuole of Plasmodium parasites, where it interferes with haemozoin synthesis . This localization is crucial for its antimalarial activity. Additionally, this compound’s ability to inhibit DNA topoisomerase II suggests its potential localization within the nucleus of cancer cells, where it induces DNA damage and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyronaridine is synthesized through a multi-step process involving the condensation of 7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-amine with 2,6-bis(pyrrolidin-1-ylmethyl)phenol . The reaction typically requires anhydrous conditions and the use of organic solvents such as methanol and dichloromethane .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to remove impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and amino groups.
Reduction: Reduction reactions can target the nitro groups present in intermediate compounds during synthesis.
Substitution: this compound can participate in nucleophilic substitution reactions, especially involving the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its pharmacological properties .
Scientific Research Applications
Pyronaridine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying Mannich base reactions and their mechanisms.
Biology: Investigated for its effects on cellular processes and its potential as an antiviral agent.
Medicine: Primarily used in the treatment of malaria, particularly in combination with artesunate.
Industry: Employed in the development of new antimalarial drugs and combination therapies.
Comparison with Similar Compounds
Amodiaquine: Structurally related to this compound, amodiaquine also targets the haemozoin synthesis pathway.
Uniqueness: this compound’s high efficacy against multidrug-resistant strains and its potential antiviral properties make it unique among antimalarial drugs . Its combination with artesunate in artemisinin-based therapies further enhances its effectiveness and reduces the likelihood of resistance development .
Properties
IUPAC Name |
4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,36H,2-5,10-13,17-18H2,1H3,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUFPMUQJKWIJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NC4=CC(=C(C(=C4)CN5CCCC5)O)CN6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60996354 | |
| Record name | Pyronaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74847-35-1 | |
| Record name | Pyronaridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74847-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyronaridine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074847351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyronaridine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12975 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pyronaridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60996354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRONARIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD3P7Q3SG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for pyronaridine against malaria parasites?
A1: this compound exerts its antimalarial activity by accumulating in the parasite's digestive vacuole and interfering with the synthesis of hemozoin. [, ] Hemozoin formation is essential for the parasite's survival as it detoxifies heme, a byproduct of hemoglobin digestion. [, ] By disrupting this process, this compound leads to the accumulation of toxic heme, ultimately killing the parasite.
Q2: Does this compound exhibit any other mechanisms of action besides hemozoin inhibition?
A2: While hemozoin inhibition is the primary mechanism, research suggests this compound might also inhibit the parasitic digestive system more broadly. [] Studies observed the accumulation of undigested endocytic vesicles within the parasite's food vacuoles after this compound exposure, indicating potential interference with hemoglobin degradation beyond just hemozoin formation. []
Q3: How does this compound affect the morphology of the malaria parasite?
A3: this compound induces distinct morphological changes in the parasite, particularly in the later stages of development (trophozoites and schizonts). [] The most notable alterations occur within the parasite's food vacuoles, where undigested endocytic vesicles accumulate due to the disruption of hemoglobin degradation. []
Q4: What is the molecular formula and weight of this compound?
A4: this compound's molecular formula is C31H33ClN4O3, and its molecular weight is 549.07 g/mol.
Q5: Is there any information available on the spectroscopic data of this compound?
A5: While the provided research papers do not explicitly detail spectroscopic data for this compound, various studies utilized techniques like mass spectrometry (MS) to characterize the compound and its metabolites. [] Specifically, low-energy collision-induced dissociation (CID) ion trap mass spectrometry was employed to analyze the fragmentation patterns of this compound and its metabolites. []
Q6: What is the stability of this compound-coated plates and culture media used for in vitro sensitivity testing?
A6: This compound-coated plates remained stable for six months when stored at 4°C. Ampule-sealed liquid culture media demonstrated stability for two months at 4°C, while bottled lyophilized culture media remained stable for up to two years at the same temperature. []
Q7: Does this compound exhibit any catalytic properties?
A7: Based on the provided research, this compound's primary mode of action revolves around inhibiting a biological process (hemozoin formation) rather than exhibiting direct catalytic properties.
Q8: Have computational methods been utilized in research related to this compound?
A8: Yes, computational chemistry played a role in identifying this compound as a potential antiviral against Ebola and Marburg viruses. [, ] Machine learning models, trained on data from approved drugs, identified this compound as a candidate with potential antiviral activity, which was later validated through in vitro and in vivo studies. [, ]
Q9: How do structural modifications to this compound impact its antimalarial activity?
A9: Studies comparing this compound to its analogs revealed that the nitrogen atom at position 1 and the pyrrolidinyl Mannich base side chains are crucial for its antimalarial activity. [] Replacing these structural elements significantly reduced the efficacy against various Plasmodium strains, highlighting their importance in this compound's mechanism of action. []
Q10: What formulations of this compound are available for clinical use?
A10: this compound-artesunate is clinically available in both tablet and pediatric granule formulations. [] These formulations were developed to ensure appropriate dosing and administration in various patient populations, including children and adults.
Q11: Is there information on SHE regulations specific to this compound?
A11: While the provided research focuses on this compound's efficacy and safety profile, information regarding specific SHE (Safety, Health, and Environment) regulations is not explicitly discussed.
Q12: How is this compound absorbed and distributed within the body?
A12: this compound exhibits rapid absorption following oral administration and possesses a high blood-to-plasma distribution ratio, indicating significant accumulation in blood cells. [] This characteristic is believed to contribute to its long terminal half-life and efficacy against malaria parasites residing within red blood cells.
Q13: What is the elimination half-life of this compound?
A13: The elimination half-life of this compound is relatively long, ranging from 8 to 9 days in healthy volunteers and estimated to be around 19.8 hours in hamsters based on minimal physiologically-based pharmacokinetic (PBPK) modeling. [, ]
Q14: Does the presence of malaria infection affect the pharmacokinetics of this compound?
A14: Yes, studies have observed differences in the pharmacokinetic profiles of this compound between healthy individuals and malaria-infected patients. [] This suggests that the disease state itself may influence the absorption, distribution, metabolism, or excretion of this compound.
Q15: Does this compound interact with other drugs at a pharmacokinetic level?
A15: Yes, this compound has been shown to interact with primaquine, increasing its maximum plasma concentration and total exposure. [] This interaction is similar to that observed with other antimalarials like chloroquine and piperaquine.
Q16: How effective is this compound against different species of malaria parasites?
A17: this compound demonstrates efficacy against both Plasmodium falciparum and Plasmodium vivax, the two most common species causing malaria. [, ] In vitro studies using isolates from various geographical regions have consistently shown its potent activity against both species, including drug-resistant strains.
Q17: What is the efficacy of this compound against chloroquine-resistant Plasmodium falciparum?
A18: this compound exhibits potent activity against chloroquine-resistant strains of Plasmodium falciparum, both in vitro and in vivo. [, , ] Clinical studies in areas with high chloroquine resistance have demonstrated its efficacy in treating uncomplicated falciparum malaria, highlighting its potential as an alternative to chloroquine.
Q18: What is the in vivo efficacy of this compound-artesunate in treating uncomplicated falciparum malaria in children?
A19: In a phase III trial conducted in Gabon, a fixed-dose this compound-artesunate combination demonstrated excellent efficacy in pediatric patients aged 2–14 years with uncomplicated falciparum malaria. [] The PCR-corrected cure rates at day 28 reached 100% across all dose levels tested, highlighting its potential as a suitable treatment option for this population. []
Q19: How does the efficacy of this compound compare to other antimalarials in preclinical models?
A20: In a murine malaria model using luciferase-expressing parasites, this compound exhibited superior single-dose pharmacodynamics compared to artesunate, chloroquine, and amodiaquine. [] It achieved a greater reduction in parasite burden within 48 hours and demonstrated complete cure at lower doses compared to the other antimalarials tested. []
Q20: Has this compound shown any potential against other parasitic diseases like schistosomiasis?
A21: Yes, recent research suggests that this compound might have potential as an antischistosomal agent. [] In vitro studies revealed its activity against larval stage schistosomula and adult worms. [] Furthermore, an observational pilot trial in Gabon indicated that the antimalarial drug combination this compound-artesunate (Pyramax) reduced Schistosoma haematobium egg excretion, potentially leading to a cure in some children. []
Q21: Does this compound exhibit cross-resistance with other antimalarial drugs?
A23: In vitro studies suggest a potential for cross-resistance between this compound and other antimalarials like chloroquine, amodiaquine, and mefloquine. [, , , ] This cross-resistance is likely due to shared mechanisms of action or resistance involving drug efflux pumps.
Q22: Does this compound exhibit cross-resistance with artemisinin derivatives?
A24: While there is some evidence of cross-resistance between this compound and other antimalarials, it does not appear to exhibit cross-resistance with artemisinin derivatives. [, ] This makes the combination of this compound with an artemisinin derivative, like artesunate, a promising strategy to combat drug resistance.
Q23: What are the common adverse effects associated with this compound treatment?
A25: this compound is generally well-tolerated, with most adverse effects being mild and transient. [, ] The most frequently reported adverse events include gastrointestinal symptoms like nausea, vomiting, and abdominal pain.
Q24: Are there any concerns regarding this compound's potential for hepatotoxicity?
A26: Some clinical trials have reported asymptomatic, transient elevations in liver enzymes (transaminases) in patients receiving this compound-artesunate. [, ] While these elevations were mostly mild to moderate and resolved without intervention, they warrant further investigation and monitoring, particularly in patients with pre-existing liver conditions.
Q25: What did a real-world safety study on this compound-artesunate in Africa reveal about its hepatic safety?
A27: A cohort event monitoring study conducted in five African countries assessed the real-world safety and tolerability of this compound-artesunate. [] The study found no occurrences of clinically significant hepatotoxicity following this compound-artesunate treatment, even in patients with elevated baseline liver enzymes, suggesting a favorable safety profile in real-world settings. []
Q26: What analytical techniques are commonly used to quantify this compound and its metabolites in biological samples?
A30: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS), is commonly employed to quantify this compound and its metabolites in biological matrices. [, ] These techniques provide the sensitivity and specificity required to accurately measure drug concentrations.
Q27: Is there information available on the environmental impact and degradation of this compound?
A27: The provided research focuses on this compound's pharmaceutical applications, with limited information on its environmental impact and degradation pathways.
Q28: What is known about the dissolution and solubility properties of this compound?
A32: While the provided research does not explicitly address the dissolution rate of this compound, its formulation as both plain and enteric-coated tablets suggests an understanding of its dissolution properties and potential strategies to optimize its absorption. []
Q29: Have the analytical methods used to quantify this compound been validated?
A29: While the provided research does not elaborate on the specific validation parameters for this compound quantification, analytical methods employed in drug development and clinical trials generally undergo rigorous validation to ensure accuracy, precision, and specificity.
Q30: Is there information available regarding this compound's biocompatibility and biodegradability?
A38: While the provided research does not explicitly discuss this compound's biodegradability, its metabolic conversion into various metabolites suggests at least partial degradation within biological systems. []
Q31: What are some alternative antimalarial drugs to this compound?
A31: Several other antimalarial drugs are available, including artemisinin derivatives (e.g., artesunate, artemether), quinolines (e.g., chloroquine, mefloquine), antifolates (e.g., sulfadoxine-pyrimethamine), and atovaquone. The choice of antimalarial depends on factors such as the infecting Plasmodium species, drug resistance patterns in the area, and individual patient considerations.
Q32: Are there specific guidelines for the recycling and waste management of this compound?
A32: The provided research focuses on the pharmaceutical aspects of this compound, and information regarding specific recycling and waste management guidelines is not explicitly discussed. As a pharmaceutical product, this compound disposal should follow local regulations and guidelines for pharmaceutical waste management to minimize environmental impact.
Q33: What research tools and resources are crucial for studying this compound?
A33: Essential resources for this compound research include in vitro culture systems for malaria parasites, animal models for in vivo efficacy and toxicity studies, and analytical techniques like HPLC-MS for quantifying drug concentrations.
Q34: When was this compound first synthesized and used for treating malaria?
A42: this compound was first synthesized in China in 1971 and has been used clinically in the country for over 50 years. [, ] Its combination with artesunate (Pyramax) has gained recognition as an effective treatment for uncomplicated malaria, particularly in areas with chloroquine resistance.
Q35: Are there any potential applications of this compound beyond malaria treatment?
A43: ** Recent research suggests that this compound might hold potential for treating other diseases besides malaria. * Viral Infections: Computational studies and in vitro experiments identified this compound as a potential antiviral agent against Ebola, Marburg, and SARS-CoV-2. [, ] * Schistosomiasis: this compound exhibited in vitro and in vivo activity against Schistosoma species, indicating potential as an antischistosomal drug. []* Cancer:** Studies have explored the potential anticancer properties of this compound, particularly in non-small cell lung cancer (NSCLC) cells. [] Results suggest that it might induce apoptosis and inhibit tumor growth through various mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


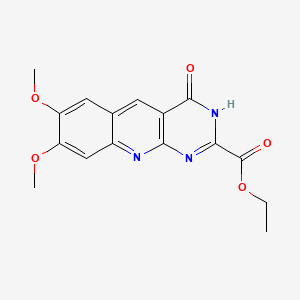
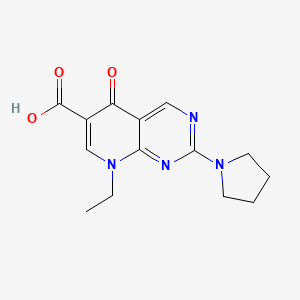
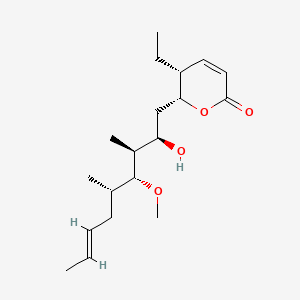
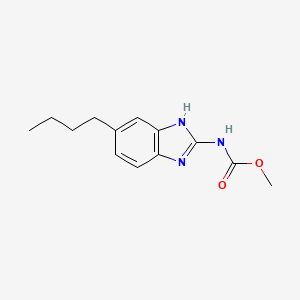
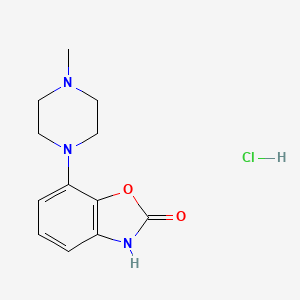
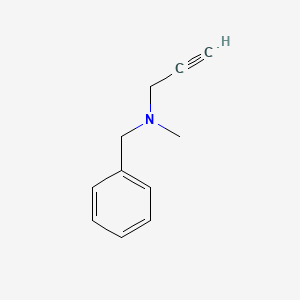
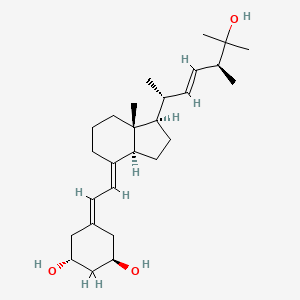
![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)

